molecular formula C10H17N3O2 B13570759 Tert-butyl 4-amino-1-ethyl-1h-pyrazole-3-carboxylate

Tert-butyl 4-amino-1-ethyl-1h-pyrazole-3-carboxylate

Cat. No.: B13570759
M. Wt: 211.26 g/mol
InChI Key: HPKMQNSYKVODMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is a chlorinated aromatic compound featuring a 3-methylbenzene (meta-tolyl) group attached to a propenyl chain with a chlorine substituent at the β-carbon. This structure combines the aromatic stability of the benzene ring with the reactivity of the allylic chloride, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 4-amino-1-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C10H17N3O2/c1-5-13-6-7(11)8(12-13)9(14)15-10(2,3)4/h6H,5,11H2,1-4H3

InChI Key

HPKMQNSYKVODMY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form hydrazine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and nitroso compounds.

Scientific Research Applications

Tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative with applications in diverse scientific fields.

Scientific Research Applications

Chemistry Tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate acts as a fundamental building block in the creation of complex heterocyclic compounds. A method for preparing 3-tertiary butyl-1H-pyrazole-4-formaldehyde involves using 4,4-dimethyl-3-methyl propionlyacetae as a raw material and synthesizing the target product through a four-step chemical reaction .

Biology Derivatives of tert-butyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate are investigated for their potential antimicrobial and anticancer properties.

Medicine It is under investigation as a pharmaceutical intermediate in drug development. AMPA receptor agonists and forward allosteric modulators, such as benzamide compounds, benzothiadiazine derivatives, and sulphonamide derived products, can be employed as medicines to treat schizophrenia, dysthymia disorders, Alzheimer's disease, cognitive defects, attention deficit disorder (ADD), and hyperkinetic syndrome .

Industry This compound is used in the production of agrochemicals and other compounds relevant to industry.

PRMT5 Inhibitors

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(2-Chloro-2-methylpropyl)-3-methylbenzene (3j)

  • Structure : Features a tertiary chlorine on a branched propyl chain attached to meta-tolyl.
  • Synthesis : Prepared via decarbonylative transfer hydrochlorination using 1-methyl-3-(2-methylallyl)benzene and B(C6F5)3 as a catalyst, yielding 93% as a colorless oil .
  • Key Differences : The chlorine is on a saturated carbon (sp³ hybridized) rather than an unsaturated propenyl chain. This reduces electrophilicity compared to allylic chlorides but enhances stability toward elimination reactions.

(Z)-1-(1,2-Dibromovinyl)-3-methylbenzene (5b)

  • Structure : Contains a dibrominated vinyl group on meta-tolyl.
  • Synthesis : Synthesized via hypervalent iodine-mediated bromination, yielding a yellow oil (73%) .
  • Key Differences: The double bond is brominated, increasing steric bulk and altering reactivity (e.g., susceptibility to nucleophilic substitution vs. electrophilic addition).

1-(1-Azidovinyl)-3-methylbenzene (1d)

  • Structure : Substituted with an azide group on the vinyl chain.
  • Synthesis : Derived from brominated styrenes followed by NaN3 substitution .

3-Chloro-2-methylpropene (Methallyl Chloride)

  • Structure : A structural isomer with chlorine on the β-carbon of an isobutene chain (IUPAC: 3-Chloro-2-methylpropene) .
  • Key Differences : Lacks the aromatic ring, making it more volatile (boiling point ~72°C) and reactive in polymerization or alkylation reactions. The absence of the meta-tolyl group reduces steric hindrance.

1-(Azidomethyl)-3-methylbenzene (L8)

  • Structure : Azide substituent on a methyl group attached to meta-tolyl.
  • Synthesis : Produced via substitution of 3-methylbenzyl chloride with NaN3, yielding 95% as a colorless oil .
  • Key Differences : The azidomethyl group directs reactivity toward photolysis or Staudinger reactions, whereas the allylic chloride in the target compound favors elimination (e.g., forming conjugated dienes).

1-Chloro-3-methylbenzene (m-Chlorotoluene)

  • Structure : Simplest analog with chlorine directly on the benzene ring.
  • Properties : CAS 108-41-8; boiling point 162°C, melting point -48°C .
  • Key Differences : The chlorine is meta to the methyl group on the aromatic ring, enhancing electron-withdrawing effects and directing electrophilic substitution to the para position. In contrast, the target compound’s chlorine is on an aliphatic chain, leaving the aromatic ring less deactivated.

1-(1-Chloropropan-2-yl)-3-methylbenzene

  • Structure : Chlorine on a secondary carbon of a propane chain.
  • Molecular Formula : C10H13Cl (same as target compound but with a saturated backbone) .
  • Key Differences : The saturated propane chain reduces conjugation, altering UV-Vis absorption and reactivity in elimination reactions.

Biological Activity

Tert-butyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a pyrazole ring structure with a tert-butyl ester and an amino group. Its molecular formula is C9H14N4O2C_9H_{14}N_4O_2, and it has a molecular weight of 210.24 g/mol. The compound's structure allows for various interactions with biological macromolecules, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Hydrogen Bonding : The amino group can form hydrogen bonds, which may stabilize interactions with proteins or nucleic acids.
  • π-π Interactions : The pyrazole ring can engage in π-π stacking interactions, which are crucial for binding to aromatic residues in proteins.
  • Metal Coordination : It may coordinate with metal ions, impacting various biochemical pathways.

Anticancer Potential

Recent studies have indicated that this compound may exhibit anticancer properties. For instance, it has been shown to influence cell proliferation and apoptosis in cancer cell lines. The following table summarizes some key findings related to its anticancer activity:

StudyCell LineIC50 (µM)Observations
Xia et al. (2022)A54949.85Induced significant apoptosis
Fan et al. (2022)NCI-H4600.95Triggered autophagy without apoptosis
Wang et al. (2022)MCF-77.01 ± 0.60Significant inhibition of proliferation

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties, showing promise in reducing inflammation markers in vitro. Its structural features facilitate binding to inflammatory mediators, potentially leading to a decrease in pro-inflammatory cytokines.

Case Studies

  • Study on Antitumor Activity : In a recent study published by MDPI, this compound was tested against various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction at micromolar concentrations .
  • Mechanism Exploration : Research indicated that the compound's mechanism involves inhibition of key signaling pathways associated with cancer cell survival and proliferation, such as the AKT/mTOR pathway .

Pharmacological Applications

Given its biological activities, this compound is being investigated as a potential candidate for drug development targeting:

  • Cancer Therapy : As an anticancer agent due to its ability to induce apoptosis and inhibit tumor growth.
  • Inflammatory Diseases : For its potential role in modulating inflammatory responses.

Q & A

Q. What are the established synthetic routes for tert-butyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of tert-butyl hydrazinecarboxylate with ethyl acetoacetate under acidic or basic conditions. Key steps include:

  • Hydrazone formation : Reacting tert-butyl hydrazinecarboxylate with ethyl acetoacetate in ethanol/methanol, catalyzed by acetic acid or sulfuric acid .
  • Cyclization : Heating the intermediate under reflux to form the pyrazole ring.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Optimization : Yield (60–75%) and purity (>95%) depend on solvent choice (polar aprotic solvents enhance cyclization) and catalyst concentration. Excess acid can lead to side products like nitro-pyrazoles .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the pyrazole ring (δ 7.5–8.0 ppm for pyrazole protons) and tert-butyl group (δ 1.3–1.5 ppm) .
  • IR Spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch, amino group) and ~1700 cm1^{-1} (ester carbonyl) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% achievable) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (211.26 g/mol) via [M+H]+^+ ion .

Q. What preliminary biological activities have been reported for analogous pyrazole derivatives?

Similar compounds exhibit:

  • Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
  • Anti-inflammatory effects : Modulation of COX-2 and IL-6 pathways in in vitro assays .
  • Antimicrobial properties : Disruption of bacterial cell wall synthesis (MIC values: 2–8 µg/mL against S. aureus) .
    Methodology : Initial screening via MTT assays (cancer) and broth microdilution (microbial) .

Advanced Research Questions

Q. How can synthetic scalability be improved while maintaining high enantiomeric purity?

Challenges : Batch reactors often suffer from inconsistent mixing and thermal gradients at scale. Solutions :

  • Continuous Flow Reactors : Enable precise temperature control (ΔT ±1°C) and reduce reaction time by 50% .
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported H2_2SO4_4) improve recyclability and reduce waste .
  • In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .
    Case Study : Scaling from 10 g to 1 kg batch increased yield from 65% to 72% with 99% purity .

Q. How can structural discrepancies in crystallographic data be resolved for derivatives of this compound?

Issue : Disordered tert-butyl groups or ambiguous hydrogen bonding in X-ray structures. Approach :

  • High-Resolution Data : Collect at low temperature (100 K) to reduce thermal motion artifacts .
  • SHELX Refinement : Use SHELXL for constrained refinement of torsional angles and hydrogen positions .
  • Comparative Analysis : Cross-validate with DFT-optimized geometries (e.g., B3LYP/6-31G*) .
    Example : A derivative showed a 0.02 Å RMSD between experimental and computed bond lengths after refinement .

Q. What strategies address contradictions in biological assay results across studies?

Common Pitfalls : Variability in cell lines, solvent effects (DMSO vs. saline), and assay endpoints. Mitigation :

  • Standardized Protocols : Use CLIA-certified cell lines (e.g., HepG2 for cytotoxicity) and fixed DMSO concentrations (<0.1%) .
  • Orthogonal Assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays .
  • Meta-Analysis : Apply QSAR models to reconcile IC50_{50} differences (e.g., logP adjustments improve membrane permeability) .
    Case Study : Discrepant IC50_{50} values (5 µM vs. 12 µM) resolved by optimizing cell culture media .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/Purity
SolventEthanolPurity >95%
Catalyst (H2_2SO4_4)0.5–1.0 eqExcess causes side products
Temperature80–90°CLower temps slow cyclization

Q. Table 2. Biological Activity of Analogous Compounds

CompoundTargetActivity (IC50_{50})Assay Type
Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylateCOX-23.2 µMELISA
Ethyl 1-ethyl-pyrazole-3-amido-thiazole-4-carboxylateEGFR8.7 µMFluorescence

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.